molecular formula C11H11NO B1346342 3-Methoxynaphthalen-2-amine CAS No. 67291-63-8

3-Methoxynaphthalen-2-amine

Cat. No. B1346342
Key on ui cas rn: 67291-63-8
M. Wt: 173.21 g/mol
InChI Key: XTRFUJHTLUJITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513235B2

Procedure details

3-Amino-2-naphthol (7.96 g, 50.0 mmol) was dissolved in N-methylpyrrolidone (190 ml), and the mixture was stirred under ice-cooling. Then, 60% sodium hydride (2.08 g, 52 mmol) was added, and the mixture was stirred at the same temperature for 40 min. Then, ethyl iodide (3.3 ml, 53 mmol) was added, and the mixture was stirred at the same temperature for 2 hr. To the reaction mixture was added diluted aqueous sodium hydroxide solution, and the mixture was extracted with an ethyl acetate-hexane=1:1 mixed solvent. The organic layer was washed with diluted aqueous sodium hydroxide solution, water and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane), and the obtained solid was washed with hexane and dried under reduced pressure to give the title compound (4.53 g, yield 52%) as a colorless solid.
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[H-].[Na+].[CH2:15](I)C.[OH-].[Na+]>CN1CCCC1=O>[CH3:15][O:12][C:3]1[C:2]([NH2:1])=[CH:11][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.96 g
Type
reactant
Smiles
NC=1C(=CC2=CC=CC=C2C1)O
Name
Quantity
190 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with an ethyl acetate-hexane=1:1 mixed solvent
WASH
Type
WASH
Details
The organic layer was washed with diluted aqueous sodium hydroxide solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane)
WASH
Type
WASH
Details
the obtained solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC2=CC=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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